3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one
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Overview
Description
The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one is a heterocyclic compound that features a unique combination of oxadiazole and pyridazinone moieties
Scientific Research Applications
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under reflux conditions.
Formation of the pyridazinone ring: This involves the cyclization of a hydrazine derivative with a diketone or a similar compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dimethylphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one: can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridazinone derivatives: These compounds share the pyridazinone ring and are known for their medicinal properties.
The uniqueness of This compound lies in its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-12-8-13(2)10-16(9-12)25-7-6-17(26)18(23-25)20-22-19(24-27-20)14-4-3-5-15(21)11-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJHCYSGTCIMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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